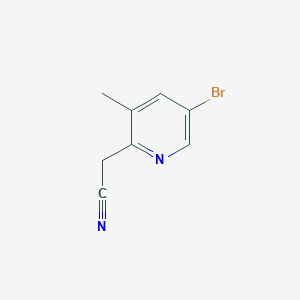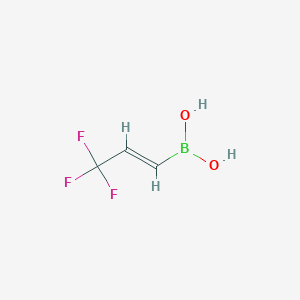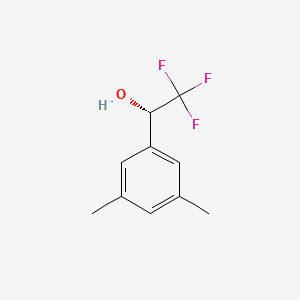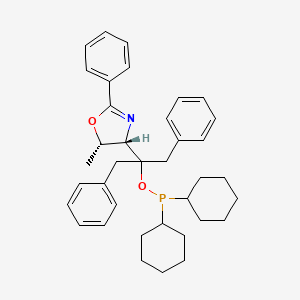
2-Methylpropane-2-sulfonimidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropane-2-sulfonimidhydrazide is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is known for its reactivity and versatility in chemical synthesis, making it a subject of interest in research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropane-2-sulfonimidhydrazide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
2-Methylpropane-2-sulfonyl chloride+Hydrazine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropane-2-sulfonimidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonimidhydrazide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Methylpropane-2-sulfonimidhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylpropane-2-sulfonimidhydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfonimidhydrazide group, which can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropane-2-sulfonamide
- 2-Methylpropane-2-sulfinamide
- 2-Methylpropane-2-sulfonyl chloride
Uniqueness
2-Methylpropane-2-sulfonimidhydrazide is unique due to its specific functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized research and industrial contexts.
Propiedades
Fórmula molecular |
C4H13N3OS |
|---|---|
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
(tert-butylsulfonimidoyl)hydrazine |
InChI |
InChI=1S/C4H13N3OS/c1-4(2,3)9(6,8)7-5/h5H2,1-3H3,(H2,6,7,8) |
Clave InChI |
JYHODJVVQSYVJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=N)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


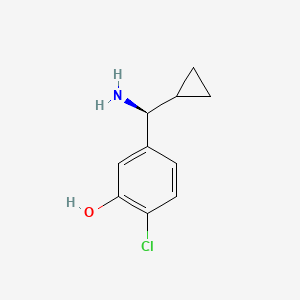
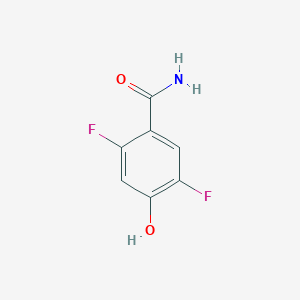
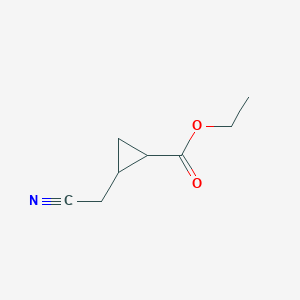
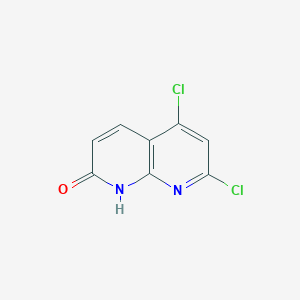
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)



